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molecular formula C11H11NO2 B8651354 4,5-dimethyl-2-phenyloxazole N-oxide

4,5-dimethyl-2-phenyloxazole N-oxide

Cat. No. B8651354
M. Wt: 189.21 g/mol
InChI Key: ZNRCOIQVOGYWLY-UHFFFAOYSA-N
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Patent
US08329913B2

Procedure details

383 g of phosphorous oxychloride was slowly added dropwise into chloroform (2 L) solution of 430 g of 4,5-dimethyl-2-phenyloxazole N-oxide. After the dropwise addition, the solution was stirred for 2 hours at room temperature. The reaction mixture was concentrated in vacuo, and 2 L of ethyl acetate was added to the residue. The foregoing ethyl acetate solution was added to mixed solution of 2 L of ice water and 1.2 L of 25% sodium hydroxide solution under stirring. The liquid was separated, and the ethyl acetate layer was washed with 1 L of brine, and dried with 300 g of anhydrous sodium sulfate. After filtration in vacuo, the filtrate was concentrated. Ethanol:n-hexane=1:10 (1.1 L) was added to the crystalline residue, and then filtered off. The crystal was dried under reduced pressure at 40° C. for 1 hour, 321 g of the subject compound was prepared.
Quantity
383 g
Type
reactant
Reaction Step One
Quantity
430 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[CH3:6][C:7]1[N+:8]([O-])=[C:9]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[O:10][C:11]=1[CH3:12]>C(Cl)(Cl)Cl>[Cl:3][CH2:6][C:7]1[N:8]=[C:9]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[O:10][C:11]=1[CH3:12]

Inputs

Step One
Name
Quantity
383 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
430 g
Type
reactant
Smiles
CC=1[N+](=C(OC1C)C1=CC=CC=C1)[O-]
Name
Quantity
2 L
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the dropwise addition
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo, and 2 L of ethyl acetate
ADDITION
Type
ADDITION
Details
was added to the residue
ADDITION
Type
ADDITION
Details
The foregoing ethyl acetate solution was added
ADDITION
Type
ADDITION
Details
to mixed solution of 2 L of ice water and 1.2 L of 25% sodium hydroxide solution
STIRRING
Type
STIRRING
Details
under stirring
CUSTOM
Type
CUSTOM
Details
The liquid was separated
WASH
Type
WASH
Details
the ethyl acetate layer was washed with 1 L of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with 300 g of anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
ADDITION
Type
ADDITION
Details
Ethanol:n-hexane=1:10 (1.1 L) was added to the crystalline residue
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
The crystal was dried under reduced pressure at 40° C. for 1 hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCC=1N=C(OC1C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 321 g
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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